2'-Deoxypseudouridine

Overview

Description

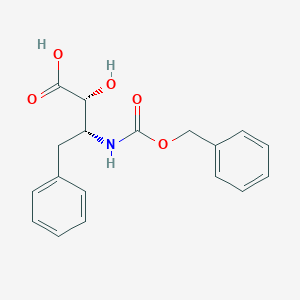

2'-Deoxypseudouridine (2'-DPU) is a modified nucleoside found in many organisms, including humans. It was first discovered in Escherichia coli in the early 1960s and has since been found in many other organisms. 2'-DPU is a structural analog of the naturally occurring nucleoside pseudouridine, and it has been studied for its potential therapeutic applications.

Scientific Research Applications

Inhibition of Uracil-DNA Glycosylase

2'-Deoxypseudouridine, synthesized from thymidine, has been used in oligodeoxyribonucleotides (ODNs) to inhibit uracil-DNA glycosylase (UDG) reaction. This inhibition plays a significant role in understanding and manipulating DNA repair mechanisms (Ono & Nishizima, 2000).

Functionalization and Fluorescence Studies

Research has explored the functionalization of this compound at N(1) with methyl acrylate, leading to the development of fluorescein-labeled phosphoramidites. These have been used in synthesizing fluorescent oligonucleotides, providing insights into the stability of oligonucleotide duplexes and their thermal properties (Ramzaeva et al., 2000).

Enzymatic Synthesis and DNA Incorporation

This compound's enzymatic synthesis and its incorporation into the DNA of growing cultures, such as Escherichia coli, have been studied. These studies contribute to our understanding of DNA synthesis and the role of modified nucleosides in genetic material (Remsen et al., 1972).

Pseudouridine Transformations

The transformation of pseudouridine to this compound has been achieved using α-acetoxyisobutyryl chloride. Such transformations are crucial in nucleoside chemistry and the development of nucleoside analogs for various applications (Robins & Muhs, 1978).

Synthesis and Triplex Forming Oligonucleotides

The detailed synthetic protocol for preparing 2'-deoxy-4-aminopyridinylpseudocytidine derivatives, useful for incorporation into triplex forming oligonucleotides (TFOs), utilizes this compound. This synthesis is pivotal for the development of stable triplex DNA containing interrupting sites (Taniguchi et al., 2019).

Ribonucleotide Reductase Inhibition

This compound derivatives have been identified as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition is significant in understanding cellular replication processes and developing therapeutic agents (Baker et al., 1991).

Mechanism of Action

Target of Action

Deoxypseudouridine primarily targets the enzyme Nucleoside deoxyribosyltransferase . This enzyme is found in organisms like Lactobacillus leichmannii . The role of this enzyme is to catalyze the transfer of deoxyribose between different nucleosides .

Mode of Action

Deoxypseudouridine, being a nucleoside analog, interacts with its target by substituting for the natural nucleoside in the enzymatic processes . This interaction can lead to changes in the enzymatic activity, potentially affecting the synthesis of nucleic acids .

Biochemical Pathways

It is known that deoxypseudouridine is involved in the modification of rna, a process that occurs after transcription . This modification can affect the structure, function, location, and half-life of RNA .

Result of Action

The molecular and cellular effects of Deoxypseudouridine’s action are largely related to its role in RNA modification . For instance, in tRNA and rRNA, Deoxypseudouridine can stabilize the RNA structure, which is related to its translation function . In snRNA, Deoxypseudouridine can promote the splicing of pre-messenger RNA .

Action Environment

The action, efficacy, and stability of Deoxypseudouridine can be influenced by various environmental factors. It is known, though, that Deoxypseudouridine can be used by cells to distinguish between self and foreign RNA, a mechanism that can trigger an immune response .

Biochemical Analysis

Biochemical Properties

Deoxypseudouridine plays a significant role in biochemical reactions. It is involved in the modification of RNA, a process that occurs after transcription . This modification can affect the structure, function, location, and half-life of RNA . Deoxypseudouridine is synthesized from uridine by the enzyme pseudouridine synthase .

Cellular Effects

Deoxypseudouridine has various effects on cells and cellular processes. It can stabilize the structure of tRNA and rRNA, which is related to their translation function . In snRNA, it can promote the cleavage of pre-messenger RNA . The function of Deoxypseudouridine in mRNA is still unclear, but some studies suggest that Deoxypseudouridine in the termination codon may cause translation readthrough .

Molecular Mechanism

Deoxypseudouridine exerts its effects at the molecular level through several mechanisms. It interacts with biomolecules such as enzymes, proteins, and other nucleotides. For instance, it is converted from uridine by the enzyme pseudouridine synthase .

properties

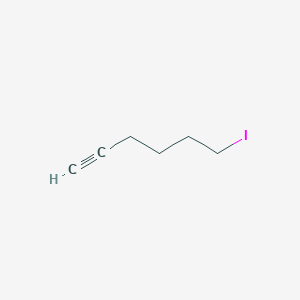

IUPAC Name |

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJEESZSWWNQK-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1C2=CNC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440386 | |

| Record name | 2'-Deoxypseudouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39967-60-7 | |

| Record name | 2'-Deoxypseudouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)